molecular formula C11H10FNO2 B2658914 1H-Indole-3-acetic acid, 5-fluoro-, methyl ester CAS No. 497258-29-4

1H-Indole-3-acetic acid, 5-fluoro-, methyl ester

Cat. No. B2658914
M. Wt: 207.204
InChI Key: MFECLAWYWGNXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3-acetic acid is a plant growth hormone that belongs to the auxin class . It is a monocarboxylic acid; an acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group . Beyond its role as a plant hormone, this compound regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular formula of 5-Fluoroindole-3-acetic acid is C10H8FNO2 . The average mass is 193.174 Da and the monoisotopic mass is 193.053909 Da .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The density of 5-Fluoroindole-3-acetic acid is 1.4±0.1 g/cm3. Its boiling point is 417.9±30.0 °C at 760 mmHg. The vapor pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 70.8±3.0 kJ/mol. The flash point is 206.5±24.6 °C .

Scientific Research Applications

Analytical Chemistry and Detection

1H-Indole-3-acetic acid, 5-fluoro-, methyl ester, as part of the indole-3-acetic acid (IAA) group, is significant in analytical chemistry, particularly in plant physiology research. Vine et al. (1987) demonstrated the use of gas chromatography/mass spectrometry (GC/MS) for simultaneous quantitation of IAA in various plant tissues, emphasizing its utility in precise phytohormone analysis (Vine et al., 1987).

Synthesis and Chemical Reactions

The synthesis and reactivity of indole-3-acetic acid derivatives, including 1H-Indole-3-acetic acid, 5-fluoro-, methyl ester, have been a focus of research. Modi et al. (2003) discussed the synthesis of various indole-2-acetic acid methyl esters, highlighting the chemical pathways and intermediates involved (Modi et al., 2003). Additionally, Hu & Dryhurst (1993) investigated the electrochemical oxidation of indole-3-acetic acid, revealing complex reaction mechanisms and products formed in acidic medium (Hu & Dryhurst, 1993).

Plant Physiology

Indole-3-acetic acid derivatives play a critical role in plant physiology. Pfeiffer & Hanna (1993) explored the aminolysis of activated esters of indole-3-acetic acid in acetonitrile, contributing to understanding the chemical behavior of these compounds in biological systems (Pfeiffer & Hanna, 1993).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

Indoles are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of this compound could be in the development of new drugs and treatments.

properties

IUPAC Name

methyl 2-(5-fluoro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFECLAWYWGNXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-acetic acid, 5-fluoro-, methyl ester

Synthesis routes and methods

Procedure details

A solution of (5-fluoro-1H-indol-3-yl)-acetic acid (1 g, 5.2 mmol) in MeOH (20 mL) is treated with sulfuric acid (20 μL) and stirred at rt for 1 h. This mixture is treated with 10% aqueous NaHCO3 (200 μL) and then concentrated in vacuo to afford (5-fluoro-1H-indol-3-yl)-acetic acid methyl ester, which is used in the next step without further purification. MS: 208 (M+H); 1H NMR (300 MHz, CD3OD): δ 3.68 (s, 3H), 3.72 (s, 2H), 6.86 (m, 1H), 7.16 (m, 1H), 7.21 (s, 1H), 7.28 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two

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